4-Hydroxybenzo[g]quinolin-2(1H)-one
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Overview
Description
4-Hydroxybenzo[g]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a fused benzene and quinoline ring system with a hydroxyl group at the 4-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzo[g]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . The general procedure includes heating the reaction mixture under reflux conditions and subsequent purification through chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzo[g]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The keto group can be reduced to form hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated, alkylated, or other substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[g]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Quinolin-2(1H)-one: Lacks the hydroxyl group at the 4-position.
4-Hydroxyquinolin-2(1H)-one: Similar structure but without the fused benzene ring.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: Contains an oxazole ring fused to the quinoline system.
Uniqueness: 4-Hydroxybenzo[g]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and keto groups in a fused ring system contributes to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C13H9NO2 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-hydroxy-1H-benzo[g]quinolin-2-one |
InChI |
InChI=1S/C13H9NO2/c15-12-7-13(16)14-11-6-9-4-2-1-3-8(9)5-10(11)12/h1-7H,(H2,14,15,16) |
InChI Key |
XDLMLGUBGZLISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=CC(=O)N3)O |
Origin of Product |
United States |
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